molecular formula C20H20N2O2S2 B2974317 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898407-48-2

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2974317
CAS RN: 898407-48-2
M. Wt: 384.51
InChI Key: JHBXWFKAQZVBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential use in cancer research. It belongs to the class of small molecule inhibitors that target protein kinases, enzymes that play a crucial role in cellular signaling pathways.

Scientific Research Applications

Antiviral Applications

Indole derivatives have been recognized for their antiviral properties. Compounds with an indole nucleus, like our subject compound, can be synthesized and tested for inhibitory activity against various viruses. For instance, derivatives have shown effectiveness against influenza A and Coxsackie B4 virus, indicating potential for broader antiviral applications .

Anti-inflammatory Properties

The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By binding with high affinity to multiple receptors, indole-based compounds can be developed to treat inflammatory conditions. This suggests that our compound could be explored for its efficacy in reducing inflammation .

Anticancer Activity

Indole derivatives are also known for their anticancer activities. The structural complexity of indole allows for high-affinity binding to cancer cell receptors, providing a pathway for the development of new anticancer agents. Research into the specific anticancer potential of our compound could yield promising results .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is well-documented. They can be effective against a range of microbial pathogens. Given the broad-spectrum biological activities of indole compounds, our subject compound could be a candidate for developing new antimicrobial drugs .

Antitubercular Potential

Indole derivatives have shown significant activity against Mycobacterium tuberculosis. Novel indole-based compounds have been synthesized and screened for their in vitro antimycobacterial activity, with some derivatives showing high activity levels. This indicates that our compound could be valuable in the fight against tuberculosis .

Antidiabetic Applications

The indole nucleus is found in compounds that exhibit antidiabetic properties. By influencing various biological pathways, these compounds can be used to manage diabetes. The potential of our compound to act as an antidiabetic agent is an area ripe for exploration .

Antimalarial Activity

Indole derivatives have been utilized in the development of antimalarial drugs. Their ability to interfere with the life cycle of malaria-causing parasites makes them suitable candidates for antimalarial therapy. Investigating the antimalarial efficacy of our compound could contribute to combating this disease .

Anticholinesterase Effects

Compounds containing the indole moiety have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The exploration of our compound for its anticholinesterase activity could lead to advancements in neurodegenerative disease treatments .

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXWFKAQZVBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

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